(3-Chlorophenyl)(4-methoxyphenyl)methanol chemical structure properties
(3-Chlorophenyl)(4-methoxyphenyl)methanol chemical structure properties
[1][2][3][4]
Executive Summary
(3-Chlorophenyl)(4-methoxyphenyl)methanol (CAS 13395-66-9) is a diaryl methanol derivative characterized by the presence of an electron-withdrawing chlorine atom at the meta-position of one phenyl ring and an electron-donating methoxy group at the para-position of the other.[1][2] This distinct electronic "push-pull" architecture makes it a valuable intermediate in the synthesis of antihistamines, agrochemicals, and selective estrogen receptor modulators (SERMs). Its reactivity is dominated by the stability of the benzylic carbocation, which is significantly enhanced by the p-methoxy substituent, facilitating SN1 substitution pathways over SN2.
Chemical Identity & Structural Properties[5][6][7]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | (3-Chlorophenyl)(4-methoxyphenyl)methanol |
| CAS Number | 13395-66-9 |
| Molecular Formula | C₁₄H₁₃ClO₂ |
| Molecular Weight | 248.71 g/mol |
| SMILES | COc1ccc(cc1)C(O)c2cccc(Cl)c2 |
| Chirality | One stereocenter (C-OH); exists as (R)- and (S)-enantiomers. |
Electronic Structure Analysis
The molecule features two aromatic rings with opposing electronic effects:
-
Ring A (4-Methoxyphenyl): The methoxy group acts as a strong
-donor (+M effect), significantly increasing electron density at the ortho and para positions. This ring stabilizes the benzylic carbocation intermediate during substitution reactions. -
Ring B (3-Chlorophenyl): The chlorine atom exerts a strong inductive withdrawing effect (-I) and a weaker mesomeric donating effect (+M). At the meta position, the inductive withdrawal dominates, deactivating this ring towards electrophilic attack but influencing the acidity of the benzylic proton.
Synthesis & Manufacturing Protocols
Route Selection Strategy
Two primary routes exist for the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanol.
-
Route A (Friedel-Crafts Acylation + Reduction): Preferred for large-scale manufacturing due to the low cost of anisole and 3-chlorobenzoyl chloride.
-
Route B (Grignard Addition): Preferred for laboratory-scale synthesis when specific isotopic labeling or convergent synthesis is required.
Visualization: Synthesis Workflow
The following diagram outlines the industrial two-step synthesis (Route A).
Caption: Two-step synthesis via Friedel-Crafts acylation followed by hydride reduction.
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone
Principle: Electrophilic aromatic substitution where the acylium ion generated from 3-chlorobenzoyl chloride attacks the electron-rich anisole ring.[3][4]
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to dry dichloromethane (DCM). Cool to 0°C.[4]
-
Acylation: Add 3-chlorobenzoyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium complex.
-
Addition: Add anisole (1.0 eq) in DCM dropwise over 30 minutes, maintaining temperature <5°C. The solution will turn dark red/orange.
-
Quench: Pour the mixture over crushed ice/HCl. Extract with DCM, wash with brine, and dry over MgSO₄.
-
Purification: Recrystallize from ethanol to yield the ketone (CAS 13389-51-0) as a white solid.
Step 2: Reduction to (3-Chlorophenyl)(4-methoxyphenyl)methanol
Principle: Nucleophilic addition of hydride to the carbonyl carbon.
-
Solvation: Dissolve the ketone (from Step 1) in methanol (0.5 M concentration).
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C (exothermic reaction).
-
Monitoring: Stir at room temperature for 2 hours. Monitor disappearance of ketone by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated NH₄Cl solution. Evaporate methanol under reduced pressure. Extract aqueous residue with ethyl acetate.
-
Isolation: Dry organic layer (Na₂SO₄) and concentrate. The product typically solidifies upon standing or can be purified via silica gel chromatography.[4]
Physicochemical Characterization
Spectral Data Profile
| Technique | Characteristic Signals (Predicted) | Interpretation |
| ¹H NMR (CDCl₃) | Methoxy group (-OCH₃). | |
| Benzylic methine proton (CH-OH). | ||
| Aromatic protons ortho to OMe (shielded). | ||
| Overlapping aromatic protons (Ring B + meta-Ring A). | ||
| IR Spectroscopy | 3300-3400 cm⁻¹ | Broad O-H stretch (Hydrogen bonded). |
| 1250 cm⁻¹ | C-O-C asymmetric stretch (Aryl ether). | |
| Mass Spectrometry | m/z 248 / 250 (3:1) | Molecular ion showing characteristic Chlorine isotope pattern. |
Solubility & Stability
-
Solubility: Highly soluble in polar organic solvents (methanol, DMSO, DCM, ethyl acetate). Insoluble in water.
-
Stability: Stable under ambient conditions. In acidic media, it readily dehydrates or undergoes substitution due to the formation of a resonance-stabilized carbocation.
Reactivity & Mechanistic Insights
Carbocation Stabilization (The "Methoxy Effect")
The most critical chemical property of this molecule is the facile formation of the benzylic carbocation. Upon protonation of the hydroxyl group and loss of water, the resulting cation is stabilized by resonance from the para-methoxy group.
Mechanism:
-
Ionization:
-
Resonance: The positive charge is delocalized into the 4-methoxyphenyl ring. The lone pair on the oxygen atom donates electron density to form a quinoid-like structure, which is significantly more stable than a standard benzyl cation.
Visualization: Resonance Stabilization
Caption: The methoxy group stabilizes the cationic intermediate, driving S_N1 reactivity.
Applications in Drug Design
This scaffold acts as a lipophilic anchor in medicinal chemistry.
-
Antihistamines: The diarylmethane motif is central to first-generation antihistamines (e.g., chlorpheniramine, though substitution patterns vary).
-
Chiral Resolution: Because the alcohol is chiral, it is often used to test enantioselective lipase-catalyzed kinetic resolutions. The (R)- and (S)-enantiomers may exhibit distinct pharmacological profiles.
References
-
Synthesis of Diaryl Ketones: BenchChem. "Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis."
-
CAS Registry Data: CalPacLab. "(3-Chlorophenyl)(4-methoxyphenyl)methanol, 96% Purity, CAS 13395-66-9."
-
General Reduction Protocols: Catalyst University. "Mixture of Reduction Practice Problems in OCHEM." YouTube, 2018.
-
Grignard Reagent Properties: Ookto. "4-Methoxyphenylmagnesium Bromide in Alcohol Manufacturing."[5]
-
Related Isoxazole Synthesis: Grady, A. "Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole." CDN, 2023.[6]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methoxyphenylmagnesium Bromide in Alcohol Manufacturing for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
